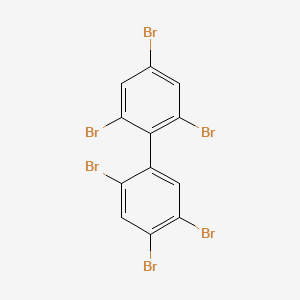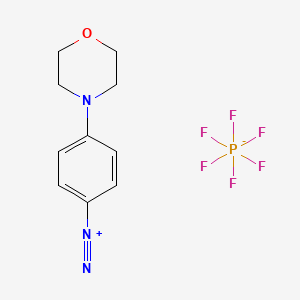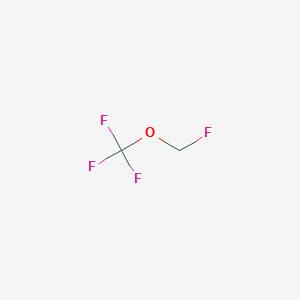
Methane, trifluoro(fluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of methane, trifluoro(fluoromethoxy)- involves several steps and specific reaction conditions. One common method includes the fluorination of carbon monoxide (CO) using fluorine gas (F2) in a multi-stage process. The initial stage involves one-stage fluorination, followed by two-stage thermal fluorination and two-stage catalytic fluorination . The reaction conditions typically involve temperatures higher than 350°C for thermal fluorination and between 150°C to 250°C for catalytic fluorination, with alkali metal fluoride used as a catalyst . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Methane, trifluoro(fluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorine atoms, leading to the formation of less fluorinated derivatives.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methane, trifluoro(fluoromethoxy)- has several applications in scientific research:
Biology: Its unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of methane, trifluoro(fluoromethoxy)- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function. The pathways involved often include the formation of stable complexes with other molecules, which can alter their reactivity and stability .
Comparison with Similar Compounds
Methane, trifluoro(fluoromethoxy)- can be compared with other similar fluorinated compounds, such as:
Trifluoro(trifluoromethoxy)methane: This compound has a similar structure but with additional fluorine atoms, leading to different chemical properties and applications.
Tetrafluorodimethylether: Another fluorinated ether with distinct properties and uses in various industrial applications.
The uniqueness of methane, trifluoro(fluoromethoxy)- lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to other fluorinated ethers.
Properties
CAS No. |
2261-01-0 |
|---|---|
Molecular Formula |
C2H2F4O |
Molecular Weight |
118.03 g/mol |
IUPAC Name |
trifluoro(fluoromethoxy)methane |
InChI |
InChI=1S/C2H2F4O/c3-1-7-2(4,5)6/h1H2 |
InChI Key |
LCWWNOJPOGPGQK-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


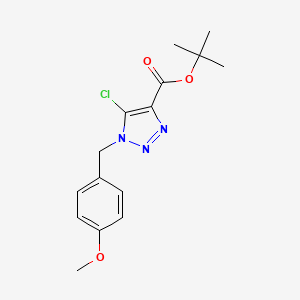
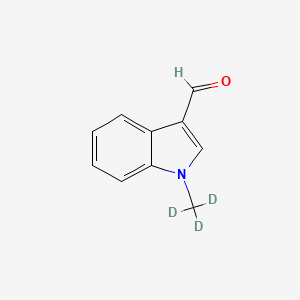
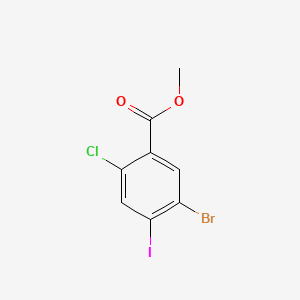

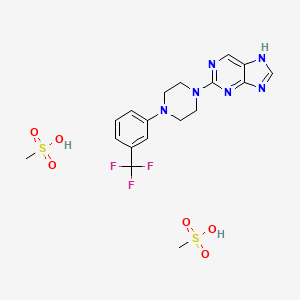

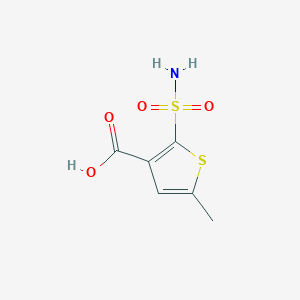
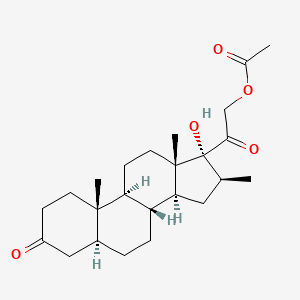
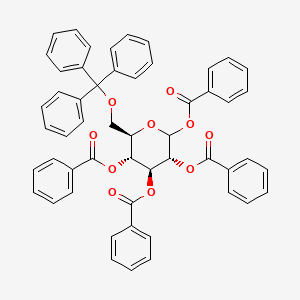
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
